2-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazin-5(2H)-one
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Overview
Description
2-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazin-5(2H)-one is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes an amino group, a methylsulfanyl group, and a phenyl group attached to a triazine ring
Preparation Methods
The synthesis of 2-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazin-5(2H)-one can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-4,6-dichloro-1,3,5-triazine with thiourea and aniline under specific reaction conditions. The reaction typically takes place in a solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The resulting product is then purified through recrystallization or chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
2-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, which may affect the triazine ring or the substituents.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the triazine ring, leading to the formation of various derivatives. Common reagents for these reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group yields sulfoxides or sulfones, while substitution reactions can produce a wide range of functionalized triazine derivatives.
Scientific Research Applications
2-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazin-5(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology: The compound has shown potential as an enzyme inhibitor, particularly in the inhibition of kinases and other enzymes involved in cellular signaling pathways.
Medicine: Research has indicated that this compound may possess antimicrobial, anticancer, and anti-inflammatory properties. It is being investigated for its potential use in drug development.
Industry: In the industrial sector, it can be used as an intermediate in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazin-5(2H)-one involves its interaction with specific molecular targets and pathways. For instance, as an enzyme inhibitor, it binds to the active site of the target enzyme, preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt cellular processes and lead to various biological effects, such as reduced cell proliferation or increased cell death in cancer cells.
Comparison with Similar Compounds
2-Amino-3-(methylsulfanyl)-6-phenyl-1,2,4-triazin-5(2H)-one can be compared with other similar compounds, such as:
2-Amino-4,6-dimethyl-1,3,5-triazine: This compound lacks the phenyl group and has two methyl groups instead. It is less complex and may have different chemical reactivity and biological activity.
2-Amino-4,6-diphenyl-1,3,5-triazine: This compound has two phenyl groups, which may enhance its stability and interactions with biological targets.
2-Amino-3-(methylsulfanyl)propanoic acid: This compound has a similar methylsulfanyl group but differs in its overall structure and functional groups, leading to distinct chemical and biological properties.
Properties
CAS No. |
81941-53-9 |
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Molecular Formula |
C10H10N4OS |
Molecular Weight |
234.28 g/mol |
IUPAC Name |
2-amino-3-methylsulfanyl-6-phenyl-1,2,4-triazin-5-one |
InChI |
InChI=1S/C10H10N4OS/c1-16-10-12-9(15)8(13-14(10)11)7-5-3-2-4-6-7/h2-6H,11H2,1H3 |
InChI Key |
MYWUYUYOFKXSKL-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=O)C(=NN1N)C2=CC=CC=C2 |
Origin of Product |
United States |
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